molecular formula C16H17Cl2N3O3S2 B215248 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Katalognummer B215248
Molekulargewicht: 434.4 g/mol
InChI-Schlüssel: GFKOTQMRNHCVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by a team of scientists at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Wirkmechanismus

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in the relaxation of smooth muscle cells in the blood vessels. By activating sGC, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 increases the production of cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can increase the production of cGMP in vascular smooth muscle cells, which leads to the relaxation of these cells and the dilation of blood vessels. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has also been shown to inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that it can be used to study the effects of sGC activation on various physiological processes. However, one of the limitations of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions that could be explored in the study of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272. One potential area of research is in the development of new drugs that target sGC activation. Another potential area of research is in the study of the effects of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 on other physiological processes, such as inflammation and oxidative stress. Overall, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine with sodium sulfide to form 2,6-dichloropyridine-3-thiol. This compound is then reacted with N-(butylamino)carbonothioylthioformimidic acid to form the intermediate N-(butylamino)carbonyl-2,6-dichloropyridine-3-thiol. Finally, this intermediate is reacted with sulfamic acid to form 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272.

Wissenschaftliche Forschungsanwendungen

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is in the treatment of pulmonary hypertension. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Eigenschaften

Produktname

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Molekularformel

C16H17Cl2N3O3S2

Molekulargewicht

434.4 g/mol

IUPAC-Name

1-butyl-3-[4-(2,6-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H17Cl2N3O3S2/c1-2-3-8-20-16(22)21-26(23,24)14-10-19-9-7-13(14)25-15-11(17)5-4-6-12(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,22)

InChI-Schlüssel

GFKOTQMRNHCVLM-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Kanonische SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.